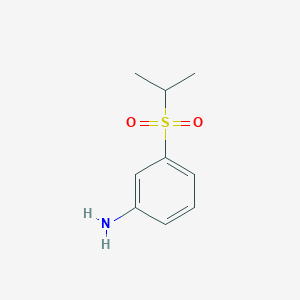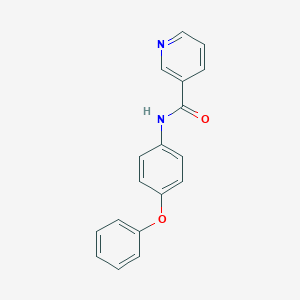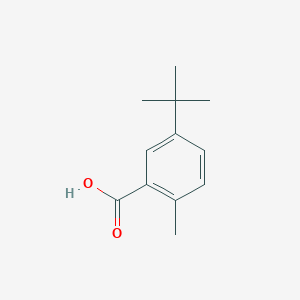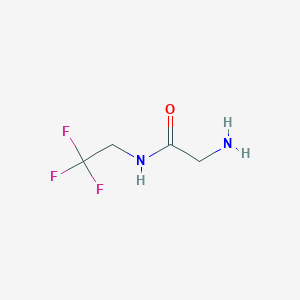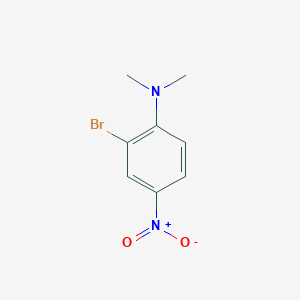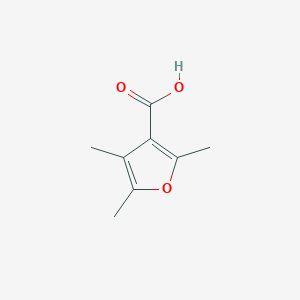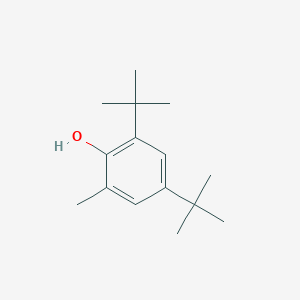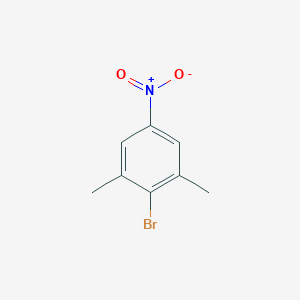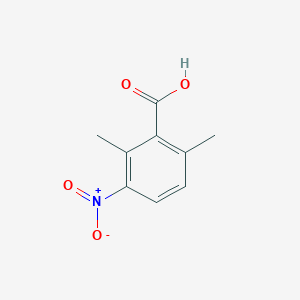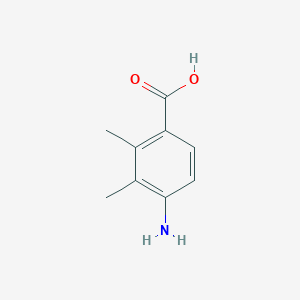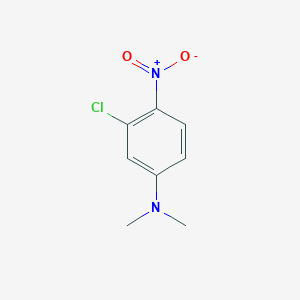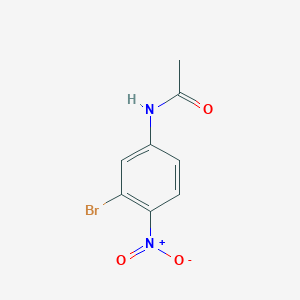
N-(3-bromo-4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and is synthesized through a multistep reaction process.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-nitrophenyl)acetamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. It has also been used as a reagent for the synthesis of other organic compounds, such as pyrazoles and pyrazolines, which have potential applications in medicinal chemistry. Additionally, it has been used as a starting material for the synthesis of other fluorescent dyes, such as rhodamine and fluorescein.
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-nitrophenyl)acetamide is not well understood. However, it is believed to act as a metal ion chelator, which results in the formation of a fluorescent complex. The fluorescence emission is dependent on the type of metal ion present and the concentration of the metal ion.
Biochemische Und Physiologische Effekte
N-(3-bromo-4-nitrophenyl)acetamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic at low concentrations and has no significant effect on cell viability. It is also relatively stable under physiological conditions, which makes it a suitable probe for biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-bromo-4-nitrophenyl)acetamide is its high sensitivity and selectivity for metal ion detection. It is also relatively easy to synthesize and has a high purity. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in biological applications. Additionally, its fluorescence emission is dependent on the type of metal ion present, which can limit its applications for certain metal ions.
Zukünftige Richtungen
There are several future directions for the use of N-(3-bromo-4-nitrophenyl)acetamide. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the product. Another direction is the modification of the chemical structure to improve its solubility in aqueous solutions. Additionally, there is potential for the development of new applications for N-(3-bromo-4-nitrophenyl)acetamide, such as in the detection of other biomolecules or in the development of new fluorescent dyes. Overall, the potential applications of N-(3-bromo-4-nitrophenyl)acetamide are vast and varied, making it an exciting area for future research.
Synthesemethoden
The synthesis of N-(3-bromo-4-nitrophenyl)acetamide involves a multistep reaction process that includes the condensation of 3-bromo-4-nitroaniline with acetic anhydride, followed by the addition of hydrochloric acid and sodium acetate. The final product is obtained by recrystallization from ethanol. The process is relatively simple and yields a high purity product.
Eigenschaften
CAS-Nummer |
19230-47-8 |
|---|---|
Produktname |
N-(3-bromo-4-nitrophenyl)acetamide |
Molekularformel |
C8H7BrN2O3 |
Molekulargewicht |
259.06 g/mol |
IUPAC-Name |
N-(3-bromo-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,1H3,(H,10,12) |
InChI-Schlüssel |
VITVFULPBGHUKO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Br |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



